molecular formula C11H11ClO3S B12048627 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid

Cat. No.: B12048627
M. Wt: 258.72 g/mol
InChI Key: JSSIKNLSMURZQU-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C11H11ClO3S. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid under acidic conditions to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl thioglycolate. This intermediate is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the sulfanyl group.

    4-Chlorocinnamic acid: Contains a similar chlorophenyl group but has a different functional group arrangement.

    3-(4-Chlorophenoxy)propionic acid: Similar chlorophenyl group but with an ether linkage.

Uniqueness

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid is unique due to the presence of both the sulfanyl and propanoic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H11ClO3S/c12-9-3-1-8(2-4-9)10(13)7-16-6-5-11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

JSSIKNLSMURZQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCC(=O)O)Cl

Origin of Product

United States

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